molecular formula C29H50N2O2 B10909243 N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3-cyclopentylpropanamide)

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3-cyclopentylpropanamide)

Cat. No.: B10909243
M. Wt: 458.7 g/mol
InChI Key: WPYPWAIKTFYZMS-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE is a complex organic compound with a molecular formula of C22H38N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclopentyl and cyclohexyl derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include cyclopentylamine, cyclohexylamine, and propanoyl chloride. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or cyclopentyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE
  • 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE

Uniqueness

The uniqueness of 3-CYCLOPENTYL-N~1~-[4-({4-[(3-CYCLOPENTYLPROPANOYL)AMINO]CYCLOHEXYL}METHYL)CYCLOHEXYL]PROPANAMIDE lies in its specific structural features, such as the presence of both cyclopentyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C29H50N2O2

Molecular Weight

458.7 g/mol

IUPAC Name

3-cyclopentyl-N-[4-[[4-(3-cyclopentylpropanoylamino)cyclohexyl]methyl]cyclohexyl]propanamide

InChI

InChI=1S/C29H50N2O2/c32-28(19-13-22-5-1-2-6-22)30-26-15-9-24(10-16-26)21-25-11-17-27(18-12-25)31-29(33)20-14-23-7-3-4-8-23/h22-27H,1-21H2,(H,30,32)(H,31,33)

InChI Key

WPYPWAIKTFYZMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)CCC4CCCC4

Origin of Product

United States

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